Phenol, 4-(5-chloro-2-benzofuranyl)- is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a phenolic structure substituted with a benzofuran moiety, specifically with a chlorine atom at the para position of the phenolic group. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
The synthesis of phenol, 4-(5-chloro-2-benzofuranyl)- can be traced back to various synthetic routes that utilize starting materials such as phenols and benzofuran derivatives. These compounds can be derived from natural sources or synthesized through chemical reactions involving phenolic compounds and benzofuran intermediates.
Phenol, 4-(5-chloro-2-benzofuranyl)- is classified under:
The synthesis of phenol, 4-(5-chloro-2-benzofuranyl)- typically involves several chemical reactions, including:
In one reported method, a combination of sodium methoxide and methanol is used to facilitate the condensation of benzofuran derivatives with phenolic compounds. The reaction conditions can vary, including temperature ranges from -10°C to 120°C and reaction times from 1 to 48 hours, depending on the specific synthetic pathway employed .
The molecular structure of phenol, 4-(5-chloro-2-benzofuranyl)- consists of:
The structural formula can be represented as follows:
Where:
Phenol, 4-(5-chloro-2-benzofuranyl)- can undergo various chemical reactions typical for phenolic compounds and benzofurans:
The reactivity of this compound is often explored in terms of its biological activity, particularly its potential as an anticancer agent. The introduction of halogen substituents has been shown to enhance its potency in biological assays .
The mechanism of action for phenol, 4-(5-chloro-2-benzofuranyl)- involves:
In vitro studies have demonstrated that derivatives of benzofuran exhibit significant antiproliferative activity against various cancer cell lines, suggesting that structural modifications like chlorination enhance their effectiveness .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .
Phenol, 4-(5-chloro-2-benzofuranyl)- has potential applications in:
The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further pharmacological development .
Benzofuran derivatives have evolved from botanical isolates to synthetically optimized pharmacophores over the past century. The earliest medicinal applications centered on naturally occurring compounds like Ailanthoidol (isolated from Zanthoxylum ailanthoides) and Usnic acid (from lichens), which demonstrated preliminary antimicrobial and anti-inflammatory activities [6]. The 1960s marked a pivotal transition with the development of Amiodarone, a halogenated benzofuran approved as a coronary vasodilator and antiarrhythmic agent. This innovation validated benzofuran’s capacity for drug-like properties and spurred synthetic campaigns to diversify its scaffold [1] [6].
By the 1990s, structural hybridization strategies emerged, exemplified by BNC-105—a benzofuran-bridged vascular-disrupting agent that entered clinical trials for renal and ovarian cancers. Concurrently, neurotherapeutic applications advanced with LY320135, a benzofuran designed as a cannabinoid receptor antagonist for Alzheimer’s disease (AD) modulation [3] [5]. The 2020s witnessed targeted therapies such as MCC1019, a 5-bromomethyl-benzofuran inhibiting Polo-like kinase 1 (PLK1) in lung adenocarcinoma models (IC₅₀ = 16.4 µM) [1].
Table: Evolution of Key Benzofuran-Based Pharmaceuticals
Era | Compound | Therapeutic Application | Development Milestone |
---|---|---|---|
1960s | Amiodarone | Antiarrhythmic | First halogenated benzofuran drug |
1990s | LY320135 | Alzheimer’s disease (Cannabinoid antagonist) | Proof-of-concept for CNS targeting |
2000s | BNC-105 | Anticancer (Vascular disruptor) | Phase II clinical trials |
2020s | MCC1019 | PLK1 inhibitor (Lung cancer) | Preclinical validation |
Halogen atoms—particularly chlorine and bromine—exert profound influences on benzofuran bioactivity through electronic, steric, and pharmacokinetic modifications. Chlorine at the C-5 position (as in 5-Chloro-2-benzofuranyl systems) enhances electrophilic character, facilitating halogen bonding with nucleophilic residues (e.g., His538, Trp414 in PLK1) [1] [7]. This interaction stabilizes target-ligand complexes, as demonstrated by a 7-fold increase in PLK1 inhibition for 5-Cl-benzofurans versus non-halogenated analogs [1].
Synthetic accessibility further underpins halogen utility. Chloro-substituted precursors undergo efficient Friedel-Crafts acylation, Suzuki-Miyaura coupling, or nucleophilic aromatic substitution to generate derivatives for SAR exploration. For instance, 5-chloro-2-acetylbenzofuran serves as a versatile intermediate for enaminone formation—a step critical to generating anti-acetylcholinesterase agents [5] [7]. Positional effects are pronounced: C-5 chloro-substitution maximizes cytotoxicity against leukemia cell lines (IC₅₀ = 0.1–5 µM), whereas C-7 halogens diminish potency due to steric occlusion in enzyme active sites [1] [9].
Table: Structure-Activity Relationships (SAR) of Halogenated Benzofurans
Halogen Position | Target | Biological Effect | Potency Enhancement |
---|---|---|---|
C-5 (Chlorine) | PLK1 PBD | Mitotic catastrophe induction in A549 cells | 7-fold vs. unsubstituted |
C-6 (Bromine) | β-Amyloid fibrils | Aggregation inhibition (Alzheimer’s) | IC₅₀ = 8.2 µM |
C-7 (Fluorine) | Acetylcholinesterase | Reduced inhibitory activity | >50% loss vs. C-5 analog |
Phenolic groups—specifically the 4-hydroxyphenyl unit in Phenol, 4-(5-chloro-2-benzofuranyl)-enable dual pharmacological optimization: target engagement through hydrogen bonding and pharmacokinetic refinement via phase II metabolism. The hydroxyl group’s hydrogen-bond-donating capacity facilitates interactions with catalytic residues in oxidoreductases (e.g., glutathione S-transferase) and cholinesterases (e.g., Tyr337 in human AChE) [4] [8]. Molecular dynamics simulations reveal phenolic benzofurans form 2.8–3.2 Å H-bonds with enzymatic active sites, correlating with 10-fold lower IC₅₀ values than methylated analogs [5] [8].
Metabolically, phenolic moieties undergo glucuronidation, sulfation, and O-methylation, enhancing aqueous solubility and tissue distribution. In vitro studies demonstrate 4-hydroxybenzofurans yield glucuronide conjugates retaining >70% of the parent compound’s antioxidant capacity (DPPH assay) [4] [8]. This contrasts non-phenolic benzofurans, which show limited phase II metabolism. Crucially, phenolic groups mitigate P-glycoprotein efflux, improving blood-brain barrier penetration—validated by 3.8-fold higher brain-plasma ratios in murine models for phenolic vs. non-phenolic benzofurans [3] [5].
Table: Functional Group Contributions to Benzofuran Bioactivity
Functional Group | Pharmacodynamic Effect | Pharmacokinetic Effect | Therapeutic Implication |
---|---|---|---|
4-Hydroxyphenyl | Hydrogen bonding with AChE Tyr337 | Glucuronidation (improved solubility) | Enhanced CNS penetration for AD |
5-Chlorobenzofuran | Halogen bonding with PLK1 His538 | Lipophilicity increase (log P +0.9) | Oncological target engagement |
Hybrid (Phenol + Cl) | Dual H-bond/halogen bonding | Balanced log P (2.1–2.8) & phase II metabolism | Multifactorial disease modulation |
The synergy between phenolic and halogen substituents—exemplified by Phenol, 4-(5-chloro-2-benzofuranyl)-creates a dual-action pharmacophore: chlorine enables target-selective binding, while the phenol enables radical scavenging (IC₅₀ = 12.3 µM vs. superoxide) and metabolically stable excretion. This design paradigm is being leveraged in next-generation hybrids for neurodegenerative and oncological disorders [1] [4] [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0